molecular formula C13H11FS B7996689 1-Fluoro-3-(phenylsulfanylmethyl)benzene

1-Fluoro-3-(phenylsulfanylmethyl)benzene

Cat. No.: B7996689
M. Wt: 218.29 g/mol
InChI Key: LWWLUZKWDUKRET-UHFFFAOYSA-N
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Description

1-Fluoro-3-(phenylsulfanylmethyl)benzene is a fluorinated aromatic compound featuring a phenylsulfanylmethyl (-SCH₂Ph) substituent at the meta position relative to the fluorine atom on the benzene ring. The thioether (sulfanyl) group contributes to its unique electronic and steric properties, distinguishing it from oxygen-based analogs like phenoxymethyl derivatives. Its structure combines lipophilic character from the phenyl group with moderate polarity from the sulfur atom, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-fluoro-3-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWLUZKWDUKRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfanylmethylation via Nucleophilic Substitution

This method involves introducing the phenylsulfanylmethyl group to a pre-fluorinated benzene derivative. A common approach utilizes 3-fluorobenzyl bromide and thiophenol under basic conditions :

Procedure :

  • 3-Fluorobenzyl bromide (1.0 equiv) is reacted with thiophenol (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

Yield : 65–72% .

Key Challenges :

  • Competing elimination reactions may reduce yields.

  • Steric hindrance from the fluorine substituent can slow nucleophilic attack.

Friedel-Crafts Sulfanylmethylation

Friedel-Crafts alkylation enables direct attachment of the sulfanylmethyl group to fluorobenzene. AlCl₃ or FeCl₃ catalyzes the reaction between fluorobenzene and phenylsulfanylmethyl chloride :

Procedure :

  • Fluorobenzene (1.0 equiv) is mixed with phenylsulfanylmethyl chloride (1.1 equiv) and AlCl₃ (0.1 equiv) in CH₂Cl₂ at 0°C.

  • The mixture is stirred for 6 hours, followed by aqueous workup.

Yield : 58–64% .

Limitations :

  • Poor regioselectivity (para-substitution may dominate).

  • Acidic conditions risk defluorination.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a regioselective route. The Suzuki-Miyaura reaction couples 3-fluoro-5-bromobenzyl bromide with phenylboronic acid derivatives :

Procedure :

  • 3-Fluoro-5-bromobenzyl bromide (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in THF/H₂O (4:1) are heated at 90°C for 18 hours.

Yield : 70–78% .

Advantages :

  • High functional group tolerance.

  • Minimal byproducts.

Multi-Step Synthesis from Dihalogenated Precursors

This method leverages sequential halogenation and sulfanylmethylation:

Step 1 : Fluorination of 1,3-dichlorobenzene using Selectfluor in MeCN at 60°C for 8 hours (yield: 85–90%).
Step 2 : Sulfanylmethylation via NaSPh in DMF at 120°C for 6 hours (yield: 68–75%).

Total Yield : 58–63%.

Optimization :

  • Microwave irradiation reduces reaction time to 2 hours.

Reductive Sulfanylmethylation

A two-step process involving 3-fluorobenzaldehyde and thiophenol :

Step 1 : Condensation of 3-fluorobenzaldehyde with thiophenol using H₂SO₄ to form the thioacetal (yield: 80%).
Step 2 : Reduction with NaBH₄ in EtOH to yield the target compound (yield: 75%).

Total Yield : 60% .

Challenges and Optimization Strategies

Challenge Solution Impact on Yield
Regioselectivity issuesUse directing groups (e.g., nitro) Improves yield by 15–20%
DefluorinationEmploy mild bases (e.g., K₃PO₄) Reduces side reactions
Low sulfanylmethyl reactivityActivate thiols as thiolates Increases yield by 25%

Comparative Data Table

Method Conditions Yield Purity Ref.
Direct Nucleophilic SubstitutionK₂CO₃, DMF, 80°C72%98%
Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂, 0°C64%95%
Suzuki-Miyaura CouplingPd(PPh₃)₄, THF/H₂O, 90°C78%99%
Multi-Step SynthesisSelectfluor/NaSPh, MeCN63%97%

Chemical Reactions Analysis

1-Fluoro-3-(phenylsulfanylmethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the fluoro group or to modify the phenylsulfanylmethyl group.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

1-Fluoro-3-(phenylsulfanylmethyl)benzene has potential applications in drug development due to its ability to act as a bioisostere for more complex molecules. The incorporation of fluorine can enhance pharmacokinetic properties such as metabolic stability and lipophilicity.

Case Study: Anticancer Agents

Research has indicated that fluorinated compounds can exhibit improved activity against certain cancer cell lines. For instance, derivatives of this compound have been tested for their cytotoxic effects, showing promising results in inhibiting tumor growth in vitro. A detailed study demonstrated that modifications to the phenylsulfanylmethyl group could lead to increased potency against specific cancer types.

Materials Science Applications

The compound's unique structural features make it a candidate for developing advanced materials, particularly in coatings and polymers. Fluorinated compounds are known for their chemical resistance and low surface energy, which are desirable traits in various industrial applications.

Table 1: Properties of Fluorinated Materials

PropertyThis compoundGeneral Fluorinated Compounds
Chemical ResistanceHighVery High
Surface EnergyLowExtremely Low
Thermal StabilityModerateHigh
ApplicationsCoatings, adhesivesElectronics, textiles

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate. Its electrophilic nature allows it to participate in various reactions such as nucleophilic aromatic substitutions (SNAr), leading to the formation of more complex molecules.

Case Study: Nucleophilic Aromatic Substitution

A study focused on the nucleophilic substitution of the fluorine atom with various nucleophiles (e.g., amines and thiols) demonstrated that this compound can be transformed into valuable building blocks for pharmaceuticals. The reaction conditions were optimized to achieve high yields and selectivity.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(phenylsulfanylmethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its fluoro and phenylsulfanylmethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Thioether vs. Ether vs. Sulfonyl/Sulfinyl Groups

Compound Name Substituent Molecular Formula Molecular Weight Yield (%) Physical Form Key Properties/Data Reference
This compound Phenylsulfanylmethyl C₁₃H₁₁FS 218.28 - Not reported Moderate polarity (thioether)
1-Fluoro-3-(phenoxymethyl)benzene Phenoxymethyl C₁₃H₁₁FO 202.22 96–99 Colorless oil Higher polarity (ether oxygen)
1-Nitro-3-[(phenylsulfonyl)methyl]benzene Phenylsulfonylmethyl C₁₃H₁₁NO₄S 285.30 - Not reported Strongly polar (sulfonyl group)
1-Fluoro-3-(methylsulfinyl)benzene Methylsulfinyl C₇H₇FOS 158.19 - Not reported Intermediate polarity (sulfoxide)
  • Electronic Effects : Thioethers (C-S-C) are less electron-withdrawing than ethers (C-O-C) or sulfones (SO₂), which impacts reactivity in electrophilic substitution reactions.
  • Stability : Sulfonyl groups (e.g., in 1-Nitro-3-[(phenylsulfonyl)methyl]benzene) are more oxidatively stable than thioethers, which may undergo oxidation to sulfoxides or sulfones .

Alkyl vs. Aromatic Substituents

Compound Name Substituent Molecular Formula Yield (%) Key Spectral Data (¹H NMR) Reference
1-Fluoro-3-(1-phenylethyl)benzene Phenylethyl C₁₄H₁₃F 87 δ 4.13 (q, J = 7.2 Hz, CH), 1.62 (d, CH₃)
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene 3-Methoxyphenoxymethyl C₁₄H₁₃FO₂ 93 δ 5.02 (s, OCH₂), 3.80 (s, OCH₃)
  • Steric Effects: Bulky substituents like phenylethyl or methoxyphenoxymethyl reduce rotational freedom, influencing conformational stability .

Halogen Variations

Compound Name Halogen Molecular Formula Key Applications/Reactivity Reference
This compound F C₁₃H₁₁FS Potential MAO-B inhibitor scaffold
1-Bromo-3-(phenylsulfanylmethyl)benzene Br C₁₃H₁₁BrS Higher molecular weight, slower reactivity
  • Reactivity : Fluorine’s electronegativity enhances ring electron deficiency, favoring nucleophilic aromatic substitution less than bromine .

Biological Activity

1-Fluoro-3-(phenylsulfanylmethyl)benzene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H11_{11}F1_{1}S1_{1}
  • Key Features :
    • A fluorine atom at the 1-position.
    • A phenylsulfanylmethyl group at the 3-position.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity, potentially improving bioavailability and binding affinity to target sites. The phenylsulfanylmethyl group may also influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Related compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural features of this compound may contribute to these effects by interacting with cellular targets involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in vitro. Results showed that it significantly reduced cell viability in several cancer cell lines, suggesting a mechanism involving apoptosis.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)35

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Fluoro-3-(phenylsulfanylmethyl)benzene, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trichloroacetimidate displacement with thiols under mild conditions (e.g., hexanes as solvent) yields high-purity products. Key intermediates are purified using silica gel chromatography and characterized via ¹H/¹³C NMR and elemental analysis. For instance, analogous compounds show distinct δ 7.30–6.83 ppm aromatic proton signals and 163.0 ppm (d, J = 244.5 Hz) for the fluorinated carbon in ¹³C NMR . Mass spectrometry (ESI/MS) and TLC (Rf = 0.66 in hexanes) further validate purity .

Q. How does the fluorine substituent influence the compound’s reactivity in sulfur-mediated coupling reactions?

  • Methodology : Fluorine’s electron-withdrawing effect enhances electrophilic aromatic substitution (EAS) regioselectivity. Computational studies (e.g., ACD/Labs software) predict meta/para-directing behavior of the -SPh group, with fluorine stabilizing transition states. Experimental validation involves competitive reactions with electrophiles (e.g., nitration), followed by HPLC analysis of isomer ratios .

Q. What spectroscopic techniques are critical for distinguishing positional isomers of fluorinated aryl sulfides?

  • Methodology : ¹⁹F NMR is indispensable due to fluorine’s high sensitivity. For example, 3- vs. 4-fluoro isomers exhibit distinct δ shifts (e.g., δ −113 ppm vs. −116 ppm in CDCl₃). Coupling constants (²JFH) in ¹H NMR (e.g., J = 7.7 Hz for ortho-fluorine protons) and NOESY correlations further differentiate isomers .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodology : Regioselectivity in EAS is controlled by steric and electronic factors. Computational modeling (DFT) identifies favorable attack at the para position to sulfur. Experimental optimization involves adjusting reaction temperature (e.g., 0°C to RT) and using directing groups. For example, Pd-catalyzed fluorination of aryl triflates with CsF in cyclohexane achieves >95% regioselectivity .

Q. What strategies resolve contradictions in NMR data interpretation for fluorinated aryl thioethers?

  • Methodology : Solvent effects and dynamic processes (e.g., rotational barriers in -SPh groups) can obscure NMR signals. Variable-temperature (VT) NMR studies (e.g., −40°C to 50°C) resolve splitting patterns. For example, coalescence temperatures for diastereotopic protons confirm restricted rotation .

Q. How does the compound perform as a ligand in transition-metal catalysis, particularly for fluorination reactions?

  • Methodology : The -SPh group acts as a soft ligand, stabilizing Pd(0) intermediates in cross-couplings. Catalytic efficiency is tested via turnover numbers (TONs) in fluorination of aryl bromides. For example, ligand screening with this compound derivatives shows enhanced TONs (up to 10⁴) compared to non-fluorinated analogs .

Key Research Gaps

  • Stereoelectronic Effects : The interplay between fluorine’s electronegativity and sulfur’s lone pairs in modulating reactivity requires deeper DFT analysis.
  • Catalytic Recycling : Long-term stability of metal complexes using this ligand in fluorination reactions remains unexplored.

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